![molecular formula C20H12I2O2 B3177922 (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol CAS No. 287111-93-7](/img/structure/B3177922.png)
(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Vue d'ensemble
Description
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound with significant applications in asymmetric synthesis and catalysis. This compound is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a binaphthalene backbone, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol typically involves the iodination of ®-1,1’-bi-2-naphthol. The process begins with the protection of the hydroxyl groups, followed by selective iodination at the 3,3’ positions. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding dihydroxy compound.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines are employed under mild conditions
Major Products
Oxidation: Formation of binaphthoquinone derivatives.
Reduction: Formation of ®-3,3’-dihydroxy-[1,1’-binaphthalene]-2,2’-diol.
Substitution: Formation of various substituted binaphthalene derivatives.
Applications De Recherche Scientifique
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its role in asymmetric catalysis, where it facilitates the formation of enantiomerically pure products .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1,1’-Bi-2-naphthol: A precursor to ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol, widely used in asymmetric synthesis.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
®-3,3’-Bis(trifluoromethyl)-1,1’-binaphthalene-2,2’-diol: Another derivative with similar applications in catalysis.
Uniqueness
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of iodine atoms, which enhance its reactivity and versatility in chemical transformations. This compound’s ability to undergo various reactions and its chiral nature make it a valuable tool in asymmetric synthesis and catalysis .
Propriétés
IUPAC Name |
1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZAQQARDBULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


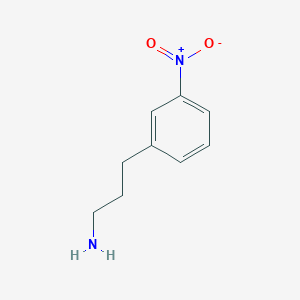
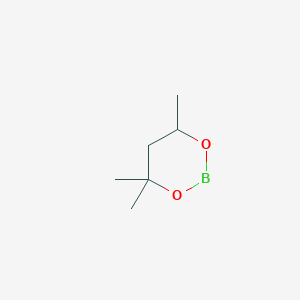
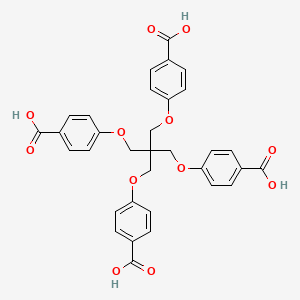
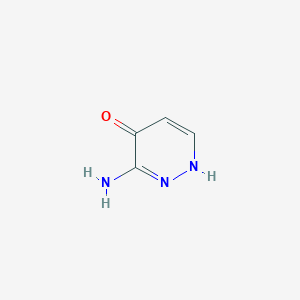
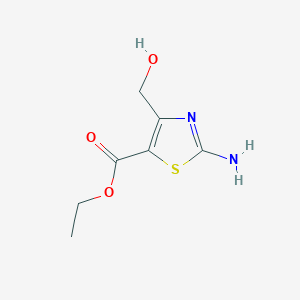
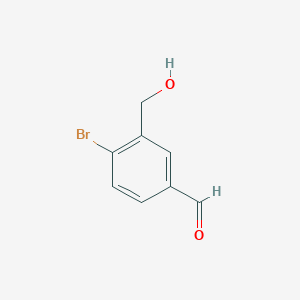
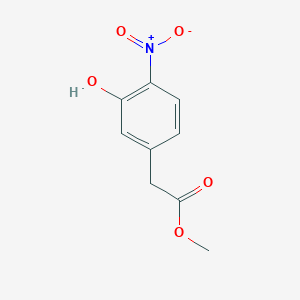

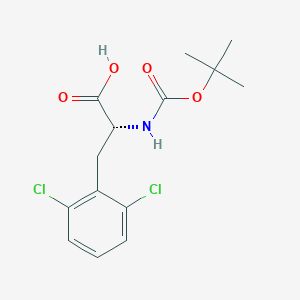

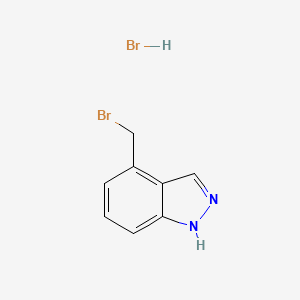
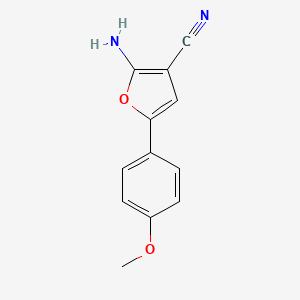
![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)

